molecular formula C11H12O3 B13870837 5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one

5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one

Cat. No.: B13870837
M. Wt: 192.21 g/mol
InChI Key: RUQVBGCFDPWBBL-UHFFFAOYSA-N
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Description

5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one is a chemical compound with a unique structure that includes a benzofuran ring and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one typically involves the reaction of benzofuran derivatives with appropriate reagents to introduce the hydroxypropan-2-yl group. One common method involves the use of Grignard reagents, which react with benzofuran derivatives under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group may interact with enzymes or receptors, leading to various biological effects. The benzofuran ring structure also plays a role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Hydroxypropan-2-yl)isolongifolane: A compound with a similar hydroxypropan-2-yl group but different ring structure.

    5-(1-Hydroxypropan-2-yl)isolongifol-5-ene: Another related compound with slight structural variations.

Uniqueness

5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one is unique due to its specific combination of a benzofuran ring and hydroxypropan-2-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12O3/c1-7(5-12)8-2-3-10-9(4-8)6-14-11(10)13/h2-4,7,12H,5-6H2,1H3

InChI Key

RUQVBGCFDPWBBL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C(=O)OC2

Origin of Product

United States

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